molecular formula C13H19N7O2 B3319280 N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide CAS No. 1092352-83-4

N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide

Cat. No. B3319280
CAS RN: 1092352-83-4
M. Wt: 305.34 g/mol
InChI Key: ZLQSKPMZZKWTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide, also known as NIP-6-APC, is an organic compound with a variety of applications in scientific research. Its unique chemical structure and properties make it a useful tool for scientists to study a wide range of biological processes. In

Scientific Research Applications

N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide is a valuable tool for scientists studying various biological processes. It has been used to investigate the structure and function of proteins, as well as to study the effects of drugs on cells. In particular, it has been used to study the effects of drugs on the immune system, as well as to investigate the role of proteins in the development of cancer. Additionally, this compound has been used to study the effects of drugs on the central nervous system, as well as to investigate the role of proteins in the development of neurological disorders.

Mechanism of Action

The mechanism of action of N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide is not completely understood. However, it is believed to interact with proteins in cells and modulate their activity. This interaction is thought to be mediated by the binding of this compound to certain amino acid residues on the proteins, which leads to changes in the proteins’ activity. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in the activity of other proteins and pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, including those involved in the synthesis of nucleic acids and proteins. Additionally, it has been shown to modulate the activity of certain proteins, including those involved in the regulation of cell growth and differentiation. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide is a useful tool for scientists conducting lab experiments. Its unique chemical structure and properties make it a valuable tool for studying a variety of biological processes. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental conditions. However, it is important to note that this compound is not a drug and should not be used to treat any medical condition. Furthermore, it is important to use caution when handling this compound, as it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide. For example, it could be used to study the effects of drugs on the nervous system, as well as to investigate the role of proteins in the development of neurological disorders. Additionally, it could be used to study the effects of drugs on the immune system, as well as to investigate the role of proteins in the development of cancer. Furthermore, it could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the role of proteins in the development of cardiovascular diseases. Finally, it could be used to study the effects of drugs on the metabolic system, as well as to investigate the role of proteins in the development of metabolic disorders.

properties

IUPAC Name

N-propan-2-yl-6-(propan-2-ylcarbamoylamino)purine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-7(2)17-12(21)19-10-9-11(15-5-14-10)20(6-16-9)13(22)18-8(3)4/h5-8H,1-4H3,(H,18,22)(H2,14,15,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQSKPMZZKWTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704443
Record name N-(Propan-2-yl)-6-{[(propan-2-yl)carbamoyl]amino}-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092352-83-4
Record name N-(Propan-2-yl)-6-{[(propan-2-yl)carbamoyl]amino}-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.